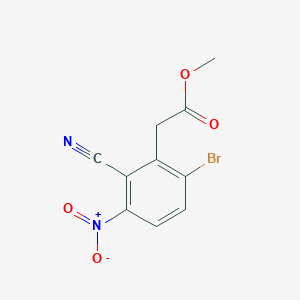
2-Methyl-6-(3-methylpiperidin-3-yl)pyrimidin-4-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A key area of research involving pyrimidine derivatives, like 2-Methyl-6-(3-methylpiperidin-3-yl)pyrimidin-4-ol dihydrochloride, focuses on their synthesis and characterization. These compounds are known for a broad spectrum of biological activities, including anti-inflammatory properties. For instance, substituted 1,2,3,4-tetrahydropyrimidine derivatives have been synthesized and characterized by various methods (IR, 1H-NMR, MS, and elemental analysis) to evaluate their in-vitro anti-inflammatory activity. The results indicated potent anti-inflammatory activity, underscoring the importance of further investigation into the anti-inflammatory potential of these compounds (Gondkar, Deshmukh, & Chaudhari, 2013).
Pharmacological Applications
Pyrimidine derivatives exhibit a wide range of pharmacological activities, including antimicrobial, antitumor, antifungal, antiparasitic, and anabolic effects. These activities make the pyrimidine core a promising scaffold for the development of new biologically active compounds. A systematic analysis of pyrimidine derivatives from a pharmacological perspective can serve as a basis for the search for new highly effective and safe medicines (Chiriapkin, 2022).
Optoelectronic Materials
Research has also extended into the application of pyrimidine derivatives in optoelectronic materials. Functionalized quinazolines and pyrimidines, including 2-Methyl-6-(3-methylpiperidin-3-yl)pyrimidin-4-ol dihydrochloride, have been investigated for their use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of pyrimidine and quinazoline fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Propiedades
IUPAC Name |
2-methyl-4-(3-methylpiperidin-3-yl)-1H-pyrimidin-6-one;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.2ClH/c1-8-13-9(6-10(15)14-8)11(2)4-3-5-12-7-11;;/h6,12H,3-5,7H2,1-2H3,(H,13,14,15);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXPFKBXQJCTJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2(CCCNC2)C.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(3-methylpiperidin-3-yl)pyrimidin-4-ol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














